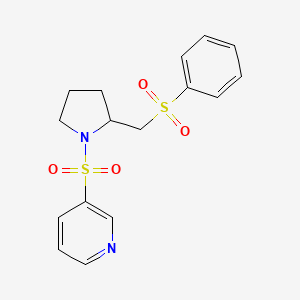

3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine-based molecule that has been synthesized using specific methods.

Aplicaciones Científicas De Investigación

Organocatalysis and Stereoselective Synthesis

Research indicates that derivatives of pyrrolidine, similar to the compound , have been utilized as efficient organocatalysts. For instance, a study demonstrated that (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine catalyzed the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, leading to the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity without the need for any additives (Singh et al., 2013).

Photoluminescence and Electronic Applications

Derivatives of pyridine and sulfonyl groups, similar to the compound of interest, have been explored for their electronic and photoluminescent properties. For example, a series of cationic bis-cyclometallated iridium(III) complexes with sulfonyl-substituted cyclometallating ligands demonstrated potential for use in light-emitting electrochemical cells (LECs), showcasing green or blue emissions with high photoluminescence quantum yields. These properties are leveraged in the development of optoelectronic devices (Ertl et al., 2015).

Polymer Science

In polymer science, novel fluorinated polyamides containing pyridine and sulfone moieties have been synthesized for their outstanding properties, including high thermal stability, mechanical strength, low dielectric constants, and excellent solubility in common organic solvents. These materials are significant for advanced applications in electronics and materials science (Liu et al., 2013).

Heterocyclic Compound Synthesis

The compound and its derivatives have been utilized in the synthesis of heterocyclic compounds, such as pyrrolidines, which are crucial intermediates in the development of pharmaceuticals and agrochemicals. One study outlined the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides, leading to the unexpected formation of chiral pyrrolidin-3-ones, demonstrating the compound's role in facilitating novel synthetic pathways (Králová et al., 2019).

Antimicrobial Research

Additionally, novel sulfone derivatives have been synthesized and evaluated for their antimicrobial activities, showing promising results against various bacteria and fungi, highlighting the potential of sulfonyl derivatives in medicinal chemistry and drug development (Alsaedi et al., 2019).

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds .

Mode of Action

The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

The compound’s pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this compound is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The compound’s success in suzuki–miyaura (sm) cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

3-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]sulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c19-23(20,15-7-2-1-3-8-15)13-14-6-5-11-18(14)24(21,22)16-9-4-10-17-12-16/h1-4,7-10,12,14H,5-6,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVOIVBGIWPGPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CN=CC=C2)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2544542.png)

![N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide](/img/structure/B2544550.png)

![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2544556.png)

![N~4~-(1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2544558.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2544560.png)

![(2-Nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2544562.png)

![4-(N,N-dimethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2544563.png)